Nifuroquine
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Overview
Description
Nifuroquine is an antibacterial agent primarily used in the treatment of bovine mastitis . It is a member of the quinoline family, characterized by its molecular formula C₁₄H₈N₂O₆ and a molecular weight of 300.23 . The compound is known for its potent antibacterial properties, making it a valuable asset in veterinary medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nifuroquine involves the formation of the quinoline ring, a common structure in many biologically active compounds. One of the primary methods for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst . Other methods include the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents and the oxidative dehydrogenation of tetrahydroquinolines using cobalt oxide as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Nifuroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
Nifuroquine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline-based compounds.
Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial infections and developing new antibiotics.
Medicine: The compound is primarily used in veterinary medicine to treat bovine mastitis, but its potential for treating other bacterial infections is also being explored.
Industry: this compound is used in the production of antibacterial coatings and materials.
Mechanism of Action
Nifuroquine exerts its antibacterial effects by targeting bacterial DNA and inhibiting its replication. The compound interferes with the function of bacterial enzymes involved in DNA synthesis, leading to the death of the bacterial cells. This mechanism is similar to that of other quinoline-based antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug that also exhibits antibacterial properties.
Primaquine: Another antimalarial compound with a similar quinoline structure.
Mefloquine: Used for treating malaria, it shares structural similarities with nifuroquine.
Uniqueness
This compound is unique in its specific application for treating bovine mastitis, whereas other quinoline-based compounds are primarily used for treating malaria. Its potent antibacterial properties and specific mechanism of action make it a valuable tool in veterinary medicine.
Properties
CAS No. |
57474-29-0 |
---|---|
Molecular Formula |
C14H8N2O6 |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C14H8N2O6/c17-14(18)11-7-9(12-5-6-13(22-12)16(20)21)8-3-1-2-4-10(8)15(11)19/h1-7H,(H,17,18) |
InChI Key |
HOWCLZBHAPFFAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
57474-29-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5'-nitrofuryl)quinaldinic acid N-oxide abimasten quinaldofu |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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